Product packaging for Heptabromodibenzofuran(Cat. No.:CAS No. 62994-32-5)

Heptabromodibenzofuran

Cat. No.: B1329974
CAS No.: 62994-32-5
M. Wt: 720.5 g/mol
InChI Key: JISOUFWSRUCDMJ-UHFFFAOYSA-N
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Description

Contextualization within Persistent Organic Pollutants (POPs) Research

Persistent organic pollutants (POPs) are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.orgepa.gov Due to their persistence, they can be transported over long distances by wind and water, leading to widespread global distribution. wikipedia.orgepa.gov POPs bioaccumulate in the fatty tissues of living organisms and biomagnify through the food chain, posing a risk to both human health and the environment. epa.gov

The international community has addressed the risks of POPs through agreements like the Stockholm Convention, which aims to eliminate or restrict the production and use of these hazardous substances. wikipedia.orgepa.gov The initial list of POPs included well-known chemicals like PCBs, DDT, and dioxins. pops.int

Polybrominated dibenzofurans (PBDFs), including HpBDF, share many characteristics with listed POPs. nih.govpops.int They are structurally analogous to polychlorinated dibenzofurans (PCDFs), which are already recognized as POPs. pops.int Like their chlorinated counterparts, PBDFs are toxic, persistent, and bioaccumulative. pops.intnih.gov Research has shown that PBDFs can be found in various environmental matrices, including house dust and sewage sludge, and can contribute significantly to the total toxic equivalency (TEQ) of dioxin-like compounds. nih.govacs.org The World Health Organization has proposed the inclusion of brominated congeners like PBDFs in the toxic equivalency factor (TEF) scheme used for risk assessment of dioxin-like compounds. nih.govacs.orgwikipedia.org This highlights the growing recognition of PBDFs, and by extension HpBDF, as significant environmental contaminants of concern.

Isomeric Congener Profiles of Heptabromodibenzofuran (B27026)

This compound (HpBDF) can exist as several different isomers, depending on the positions of the seven bromine atoms on the dibenzofuran (B1670420) molecule. The specific arrangement of these atoms influences the compound's physical, chemical, and toxicological properties.

Another identified congener is 1,2,3,4,7,8,9-Heptabromodibenzofuran . t3db.ca While information on its prevalence is less extensive than for the 1,2,3,4,6,7,8-HpBDF isomer, its identification underscores the complexity of HpBDF congener profiles in various samples.

The congener profile of PBDFs, including HpBDF, in environmental samples is often dependent on the source. For instance, the combustion of products containing brominated flame retardants (BFRs) can lead to the formation of highly brominated PBDFs. service.gov.uk The analysis of these congeners is challenging due to their thermal lability and the potential for interference from other brominated compounds like polybrominated diphenyl ethers (PBDEs). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12HBr7O B1329974 Heptabromodibenzofuran CAS No. 62994-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8-heptabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISOUFWSRUCDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073779
Record name 1,2,3,4,6,7,8-Heptabromodibenzofuran
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Molecular Weight

720.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62994-32-5, 107555-95-3
Record name Heptabromodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,6,7,8-heptabromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptabromodibenzofuran
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Record name Heptabromodibenzofuran
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Formation Pathways and Mechanisms of Heptabromodibenzofuran

De Novo Synthesis in Thermal Processes

De novo synthesis is a primary pathway for the formation of heptabromodibenzofuran (B27026) in various high-temperature industrial and waste management processes. This process involves the formation of the dibenzofuran (B1670420) carbon skeleton from unrelated carbon sources in the presence of bromine.

Combustion and Pyrolysis Environments

This compound can be formed during the combustion and pyrolysis of organic matter in the presence of bromine. Municipal solid waste incinerators are significant sources, where the complex mixture of waste provides the necessary carbon, bromine, and catalytic surfaces for its formation. Research has shown that dioxins and furans, including their brominated analogues, are generated in these environments through reactions involving elemental carbon and inorganic or organic bromine sources.

Influence of Temperature and Oxygen on Formation

The formation of this compound via de novo synthesis is highly dependent on temperature and oxygen concentration. The optimal temperature range for the formation of polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) in municipal waste incinerators is between 200°C and 650°C. While specific data for this compound is limited, the general trend for PBDD/Fs suggests that higher temperatures can influence the degree of bromination.

Low oxygen concentrations, typically below 2%, may reduce the rate of PBDD/F production through the de novo synthesis pathway. This is because the oxidation of the carbon matrix is a key step in this formation mechanism.

Catalytic Effects on this compound Formation

The presence of certain metals can catalyze the formation of this compound. Copper and iron, often present in fly ash in municipal waste incinerators, are known to be potent catalysts for PBDD/F formation. These metals can facilitate the key reaction steps in the de novo synthesis pathway. For instance, metal oxides can act as catalysts in various organic reactions through mechanisms involving electron transfer and surface adsorption. While direct evidence for specific catalysts in the formation of this compound is scarce, the general catalytic role of these metals in the formation of halogenated dibenzofurans is well-established.

Precursor-Mediated Formation of this compound

This compound can also be formed from the transformation of specific chemical precursors, most notably polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), which are widely used as flame retardants.

Polybrominated Diphenyl Ethers (PBDEs) as Precursors

PBDEs, a class of flame retardants used in a wide array of consumer products, are significant precursors to PBDFs, including this compound. The thermal degradation of higher brominated PBDEs, such as decabromodiphenyl ether (decaBDE), can lead to the formation of lower brominated PBDEs and PBDFs.

One study on the thermal degradation of decaBDE over as-prepared Fe3O4 micro/nano-material at 300°C demonstrated the formation of various PBDE congeners, including heptabromodiphenyl ethers (hepta-BDEs), through a process of stepwise hydrodebromination. The formation of hepta-BDEs is a critical intermediate step, as these can then undergo intramolecular cyclization to form heptabromodibenzofurans. The mechanism involves the loss of a bromine atom, followed by the formation of a furan (B31954) ring.

The following table illustrates the potential transformation of a hepta-BDE to a this compound:

PrecursorTransformationProduct
Heptabromodiphenyl EtherIntramolecular CyclizationThis compound

Tetrabromobisphenol A (TBBPA) and Derivatives as Precursors

Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants, is another important precursor to this compound. The thermal decomposition of TBBPA, particularly in the temperature range of 650°C to 800°C, results in the formation of various brominated compounds, including brominated phenols. These brominated phenols can then act as building blocks for the formation of PBDFs.

Studies have shown that the thermal degradation of TBBPA enhances the formation of phenolic compounds, which can subsequently lead to the formation of brominated dibenzofurans. While direct quantitative data on the yield of this compound from TBBPA is limited, the formation of its precursors is a well-documented phenomenon.

The following table summarizes the key precursors and their role in the formation of this compound:

PrecursorKey Decomposition ProductsRole in Formation of this compound
Polybrominated Diphenyl Ethers (PBDEs)Lower brominated PBDEs (e.g., hepta-BDEs)Direct precursor via intramolecular cyclization
Tetrabromobisphenol A (TBBPA)Brominated phenolsBuilding blocks for the formation of the dibenzofuran structure

Brominated Phenols and Other Brominated Organic Chemicals as Precursors

The formation of this compound and other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) can occur through the thermal degradation of brominated phenols and other brominated organic chemicals. These precursors undergo a series of reactions at elevated temperatures, leading to the formation of the dibenzofuran backbone, which is subsequently brominated.

The pyrolysis of brominated phenols, such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,6-dibromophenol, has been shown to yield PBDD/Fs. The reaction proceeds through the formation of phenoxy radicals, which are key intermediates. The presence of oxygen can significantly increase the yield of PBDD/Fs by promoting the formation of these radicals. The general mechanism involves the condensation of two bromophenol molecules to form a polybrominated diphenyl ether, which then cyclizes to form a PBDD/F. An alternative pathway is the direct condensation of two bromophenol molecules.

Specifically, the pyrolysis of 2,4,6-tribromophenol (TBP), a known pyrolysis product of the widely used flame retardant tetrabromobisphenol A (TBBPA), is a significant pathway for the formation of PBDFs. nih.govStudies have shown that the maximum yield of PBDFs from TBP occurs at around 700°C. nih.govThe formation process from TBP involves debromination to produce bromophenols with fewer bromine atoms, followed by dimerization to form polybrominated diphenyl ethers (PBDEs), and subsequent cyclization to create the PBDF structure. nih.govSimilarly, the pyrolysis of 2,3,4,6-tetrabromophenol has been identified as a precursor pathway for PBDD/Fs, with the maximum yield also observed at 700°C.

The presence of bromine in a system containing chlorinated hydrocarbons can also influence the formation of halogenated dibenzofurans. The pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol has been observed to increase the total yield of not only PBDD/Fs but also polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and mixed halogenated compounds. This is attributed to the fact that bromine atoms are better leaving groups than chlorine atoms, which facilitates elimination reactions and increases the concentration of halogen atoms available for substitution.

Industrial and Anthropogenic Formation Sources

This compound is not intentionally produced but is formed as an unintentional by-product in various industrial and anthropogenic processes. nih.govThese sources typically involve the heating of materials containing brominated compounds, often in the presence of catalysts.

Waste Incineration Emissions

Waste incineration is a significant source of this compound. nih.govThe combustion of municipal and industrial waste, which often contains brominated flame retardants from plastics and other consumer products, provides the necessary precursors and thermal conditions for the formation of PBDD/Fs. The incomplete combustion of these materials can lead to the emission of a complex mixture of halogenated compounds, including various congeners of this compound.

E-waste Dismantling and Recycling Processes

The dismantling and recycling of electronic waste (e-waste) is another major contributor to the environmental release of this compound. nih.govE-waste is rich in brominated flame retardants, particularly in the plastic components of circuit boards and casings. Rudimentary recycling techniques, such as open burning to recover metals, can lead to the uncontrolled combustion of these plastics, resulting in the formation and release of PBDD/Fs. The presence of copper in electronic components can catalyze the formation of these toxic compounds. nih.gov

Secondary Metal Smelting Operations (e.g., Aluminum, Copper)

Secondary metal smelting operations, particularly those involving aluminum and copper, are also recognized as sources of this compound. The scrap metal feedstock used in these facilities can be contaminated with plastics and other materials containing brominated flame retardants. During the high-temperature smelting process, these brominated compounds can be converted into PBDD/Fs.

Plastic Material Production and Extrusion Processes

The production and extrusion of plastic materials that incorporate brominated flame retardants can also lead to the formation of this compound. nih.govAlthough the temperatures in these processes are generally lower than in incineration or smelting, the thermal stress on the brominated flame retardants can be sufficient to cause some degradation and the subsequent formation of PBDD/Fs.

By-product Formation in Brominated Flame Retardant Manufacturing

The manufacturing process of certain brominated flame retardants can itself be a source of this compound. nih.govThese compounds can be formed as unintentional by-products during the synthesis of the flame retardant chemicals. Impurities in the starting materials or side reactions occurring during the manufacturing process can lead to the generation of PBDD/Fs, which may then be present as contaminants in the final product.

Interactive Data Table: Precursors and Formation Conditions

PrecursorTemperature for Maximum Yield (°C)Key Reaction StepsCatalysts
2,4,6-Tribromophenol (TBP)700Debromination, Dimerization, CyclizationCopper
2,3,4,6-Tetrabromophenol700Debromination, Dimerization, Cyclization-
Brominated Phenols (general)-Condensation, CyclizationOxygen

Environmental Occurrence and Distribution of Heptabromodibenzofuran Congeners

Atmospheric Transport and Deposition Dynamics

The atmosphere serves as a primary pathway for the global distribution of persistent organic pollutants like heptabromodibenzofuran (B27026). osti.gov Their physicochemical properties, including low water solubility and semi-volatility, allow them to undergo long-range atmospheric transport, leading to their presence in even the most remote environments, far from their original sources.

Complex global 3-D chemical transport models, such as GEOS-Chem, are instrumental in simulating the long-range atmospheric transport of compounds similar in structure and properties to this compound, like polycyclic aromatic hydrocarbons (PAHs). mit.edumit.edu These models incorporate data on emissions, chemical transformations, and deposition to predict the movement of pollutants across vast distances. mit.edunoaa.gov While direct modeling of this compound is less common, the principles governing the transport of other semi-volatile organic compounds provide valuable insights. The lifetime of these pollutants in the troposphere can range from days to weeks, allowing for hemispheric-scale distribution. noaa.gov

Models like the one developed by the Geophysical Fluid Dynamics Laboratory (GFDL) help in understanding the interplay between emissions, atmospheric circulation, and chemical transformations that dictate the intercontinental transport of pollutants. noaa.gov These models are crucial for developing effective international strategies to control air pollution. noaa.gov

Heptabromodibenzofurans, like other semi-volatile organic compounds, can exist in the atmosphere in both the gas phase and associated with airborne particulate matter. nih.gov The partitioning between these two phases is a critical factor influencing their atmospheric transport and deposition. Compounds with lower volatility tend to adsorb more readily to particulate matter. This association with particles can significantly alter their atmospheric lifetime and transport distance.

Studies on other airborne pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and particulate matter (PM), have shown a clear link between exposure to these particles and various adverse health effects. nih.govplos.org The size of the particulate matter is also a key determinant of its transport characteristics; smaller particles (e.g., PM2.5) can remain suspended in the atmosphere for longer periods, facilitating long-range transport. researchgate.net Research on the atmospheric transport of microplastics further highlights how particulate-bound contaminants can be globally distributed. nih.gov

Aquatic and Sediment Compartment Contamination

Aquatic environments, including rivers, lakes, and oceans, act as significant sinks for this compound and other persistent organic pollutants. nih.gov These compounds enter aquatic systems through various pathways, including atmospheric deposition, runoff from contaminated land, and direct industrial or municipal discharges. Due to their hydrophobic nature, they tend to partition from the water column and accumulate in sediments.

Sediments are a major reservoir for hydrophobic organic contaminants like this compound. nih.gov The analysis of sediment cores provides a historical record of pollution, allowing scientists to track the temporal trends of contamination. nih.gov The spatial distribution of these contaminants in sediments can reveal pollution hotspots and transport pathways within an aquatic system. mdpi.comifremer.fr

For instance, a study in the Gulf of Finland found high concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in sediments, with the pollution originating from the historical use of a chlorophenol-based wood preservative. nih.gov The impacted sedimentary area extended 75 km from the coast, demonstrating the extensive transport and deposition of these compounds. nih.gov The physical and chemical properties of the sediment, such as organic carbon content and particle size, play a crucial role in the accumulation of these hydrophobic compounds. mdpi.com

Table 1: Factors Influencing Sediment Accumulation of Hydrophobic Contaminants

Factor Description
Organic Carbon Content Higher organic carbon content in sediment provides more binding sites for hydrophobic compounds.
Particle Size Finer sediment particles have a larger surface area-to-volume ratio, leading to greater adsorption of contaminants.
Sedimentation Rate Areas with high sedimentation rates can rapidly bury contaminants, leading to their accumulation in deeper sediment layers.
Bioturbation The mixing of sediments by benthic organisms can influence the vertical distribution of contaminants. ifremer.fr

| Hydrodynamics | Water currents and flow patterns determine the transport and deposition of contaminated particles. |

While this compound has low water solubility, it can still be present in the water column in dissolved and particle-bound forms. nih.gov Measuring the dissolved concentrations of such hydrophobic compounds in water can be challenging. nih.gov Passive sampling methods are often employed to determine the time-weighted average concentrations of these contaminants in the water column. nih.gov

The transport of this compound within the water column is largely governed by the movement of suspended particulate matter to which it is adsorbed. researchgate.net Tidal currents, river flows, and oceanic circulation patterns can transport these contaminated particles over long distances, leading to the widespread distribution of pollution. researchgate.net

Terrestrial Soil Contamination and Fate

Soil is another important environmental compartment for the accumulation of this compound. fao.org Contamination of terrestrial ecosystems can occur through atmospheric deposition, the application of contaminated sewage sludge or biosolids, and improper disposal of products containing these flame retardants. escholarship.org

The fate of this compound in soil is influenced by a combination of physical, chemical, and biological processes. nih.gov Its strong adsorption to soil organic matter limits its mobility and leaching into groundwater. nih.gov However, soil erosion can lead to the transport of contaminated soil particles into aquatic environments. nih.gov Microbial degradation of these compounds in soil is generally slow due to their chemical stability. mdpi.com The specific properties of the soil, such as organic matter content, clay content, and pH, can significantly affect the persistence and bioavailability of these contaminants. fao.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound HpBDF
Polybrominated dibenzofurans PBDFs
Persistent organic pollutants POPs
Polybrominated diphenyl ethers PBDEs
Polycyclic aromatic hydrocarbons PAHs
Particulate matter PM
Polychlorinated dibenzo-p-dioxins PCDDs

Global and Regional Distribution Surveys of this compound

This compound (HpBDF), a member of the polybrominated dibenzofuran (B1670420) (PBDF) chemical family, has been identified as a persistent and bioaccumulative environmental contaminant. Its presence in various environmental compartments is a result of anthropogenic activities, primarily associated with the production and disposal of brominated flame retardants (BFRs) and the thermal degradation of products containing these retardants. This section reviews key research findings on the global and regional distribution of HpBDF congeners, with a focus on their occurrence in soil, dust, and biosolids.

Research Findings from an Electronic Waste Hotspot in Eastern China

A significant study conducted at a large-scale electronic waste (e-waste) recycling facility in Taizhou, eastern China, provided detailed insights into the environmental contamination by polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including HpBDF congeners. The research analyzed a range of environmental media, including soil, vegetation, workshop-floor dust, and electronic shredder residue, revealing substantial contamination levels.

The concentrations of total PBDD/Fs were found to be exceptionally high in samples collected from the e-waste facility. Soil samples exhibited a wide range of concentrations, from 716 to 800,000 picograms per gram (pg/g) dry weight (dw). Workshop-floor dust also showed significant contamination, with concentrations ranging from 89,600 to 143,000 pg/g dw. In contrast, soil from a nearby chemical-industrial complex showed lower levels, ranging from non-detectable to 427 pg/g dw. nih.govresearchgate.netosti.gov

The study specifically analyzed for eleven 2,3,7,8-substituted PBDD/F congeners. Among these, the concentrations of PBDFs were found to be several orders of magnitude higher than those of polybrominated dibenzo-p-dioxins (PBDDs) in samples from the e-waste facility. This finding points towards the thermal degradation of BFRs used in electronic products as a primary source of PBDFs. nih.govosti.gov A significant correlation was observed between the concentrations of ΣPBDD/Fs and ΣPBDEs (polybrominated diphenyl ethers), further supporting the link between these contaminants and e-waste recycling activities. nih.govosti.gov

The following interactive data table presents the concentrations of various PBDD/F congeners, including 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF), in soil and workshop dust samples from the e-waste recycling facility in Taizhou, China.

Occurrence in Biosolids in the United States

A nationwide survey of sewage sludge in the United States provided evidence of the widespread distribution of PBDD/Fs, including HpBDF, in municipal biosolids. The study analyzed archived biosolids collected from 94 wastewater treatment plants across 32 states and the District of Columbia. nih.gov

The following interactive data table summarizes the detection frequency and concentration of PBDD/F congeners in U.S. biosolids.

These studies underscore the global distribution of this compound congeners, with particularly high concentrations found in areas with intensive e-waste recycling activities. The presence of these compounds in municipal biosolids also indicates a widespread, low-level contamination in urban and industrialized regions.

Environmental Fate and Transformation of Heptabromodibenzofuran

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For heptabromodibenzofuran (B27026), the primary abiotic degradation mechanisms are photolysis and thermolysis.

Photolytic Degradation Pathways of this compound

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. For polybrominated diphenyl ethers (PBDEs), which can be precursors to PBDFs, photodegradation is a known transformation process that can lead to the formation of less brominated and potentially more toxic compounds. nih.gov The photolysis of PBDEs can also lead to the formation of PBDFs. mdpi.comnih.gov

The photolytic degradation of PBDFs like this compound generally proceeds through a stepwise reductive debromination process. mdpi.com This involves the removal of bromine atoms one by one, leading to the formation of lower-brominated dibenzofurans. The specific bromine atom that is removed (whether it is in the ortho, meta, or para position) can vary, and it is not always a simple or predictable pattern. nih.gov Studies on other brominated flame retardants have shown that UV radiation can cause debromination, and the presence of hydrogen-donating solvents or materials can facilitate this process. mdpi.com

It is important to note that while photolysis can lead to the degradation of this compound, the resulting lower-brominated PBDFs may have different toxicological profiles.

Thermolytic Degradation and Stability

Thermolytic degradation is the breakdown of a compound by heat. Polybrominated flame retardants, a class of chemicals that includes precursors to PBDFs, are known to decompose at elevated temperatures, typically in the range of 280–900°C. murdoch.edu.aucdu.edu.au This thermal decomposition can occur under various conditions, including incineration, pyrolysis, and accidental fires. murdoch.edu.au

The thermal degradation of brominated flame retardants can produce a variety of products, including brominated benzenes and phenols. murdoch.edu.au Under certain conditions, such as the heating of salmon fillets spiked with decabromodiphenyl ether (BDE-209), the formation of PBDFs has been observed. nih.gov This suggests that thermal processes can also contribute to the formation of this compound from certain precursors. The stability of this compound itself under high temperatures would be expected to be similar to other highly brominated aromatic compounds, which are generally resistant to degradation at lower temperatures but will decompose under the extreme conditions of incineration.

Degradation MechanismDescriptionKey Factors
Photolysis Breakdown by sunlight (UV radiation).Light intensity, presence of hydrogen donors.
Thermolysis Breakdown by heat.Temperature (typically >280°C), oxygen availability.

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms.

Microbial Degradation of Dibenzofuran (B1670420) Structures

The basic chemical structure of this compound is the dibenzofuran molecule. Several species of bacteria have been identified that can degrade the parent dibenzofuran compound. ethz.chnih.govoup.com The initial step in the aerobic microbial degradation of dibenzofuran is typically an attack by a dioxygenase enzyme. ethz.ch This enzyme introduces two hydroxyl groups onto one of the aromatic rings.

There are two main initial pathways for dibenzofuran degradation by bacteria:

Angular Dioxygenation: The dioxygenase attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a). This leads to the formation of 2,2',3-trihydroxybiphenyl. nih.gov

Lateral Dioxygenation: The dioxygenase attacks two adjacent carbon atoms on one of the benzene (B151609) rings (e.g., positions 1 and 2). This results in the formation of a dihydroxylated intermediate that can be further processed. nih.gov

Following the initial dioxygenase attack and ring opening, the resulting intermediates are further metabolized, often leading to compounds like salicylic (B10762653) acid, which can then enter central metabolic pathways. nih.govnih.gov For brominated dibenzofurans, this initial attack on the aromatic ring system would likely be followed by or occur in conjunction with the removal of the bromine atoms.

Debromination Mechanisms in Environmental Matrices

The removal of bromine atoms, or debromination, is a key step in the biotic degradation of polybrominated compounds. In anaerobic environments, such as sediments, reductive debromination is a significant process. nih.govnih.govnih.gov This process is carried out by anaerobic bacteria that use the brominated compound as an electron acceptor.

Studies on PBDEs have shown that anaerobic microbial consortia can sequentially remove bromine atoms, with a preference for removing para and meta bromines. nih.gov This process can lead to the formation of less-brominated congeners. It is plausible that a similar reductive debromination process occurs for this compound in anaerobic sediments. The rate of debromination can be slow, with highly brominated congeners degrading more slowly than less brominated ones. nih.gov Some studies have identified specific groups of bacteria, such as Dehalococcoides, as being involved in the reductive dehalogenation of similar compounds. nih.gov

Persistence and Environmental Half-Life Considerations for this compound

Like other persistent organic pollutants (POPs), PBDFs are generally resistant to degradation. nih.gov The high degree of bromination in this compound likely contributes to its stability and resistance to both biotic and abiotic degradation. Studies on other highly brominated compounds, such as hexachlorobenzene, have shown soil half-lives that can range from several hundred to over a thousand days. ca.gov

The environmental half-life of this compound will depend on a variety of factors, including:

Environmental compartment: Persistence is likely to be greater in anaerobic sediments compared to sunlit surface waters or soils with active microbial populations.

Sunlight exposure: In environments with high sun exposure, photolytic degradation may be a more significant removal pathway.

Microbial activity: The presence of specific microbial communities capable of debromination will influence the rate of biotic degradation.

Bioaccumulation and Trophic Transfer of Heptabromodibenzofuran

Uptake and Accumulation in Aquatic Organisms

Due to their lipophilic nature, compounds like heptabromodibenzofuran (B27026) tend to accumulate in the fatty tissues of aquatic organisms. gdut.edu.cn The primary routes of exposure for these organisms are through direct uptake from contaminated water and the ingestion of contaminated sediment and food sources. nih.gov Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are structurally similar to PBDFs, are known to be accumulated by aquatic organisms through various exposure routes determined by the habitat and physiology of each species. epa.gov

Direct studies on the bioaccumulation of this compound in fish are limited. However, research on the closely related chlorinated compound, 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HeptaCDD), provides valuable insights into the potential bioaccumulative behavior of this compound. Laboratory studies have determined the bioconcentration factors (BCFs) for 1,2,3,4,6,7,8-HeptaCDD in several fish species. The BCF is a measure of the accumulation of a chemical in an organism from water.

Bioconcentration Factors (BCFs) for 1,2,3,4,6,7,8-HeptaCDD in Various Fish Species
Fish SpeciesLog BCF
Fathead Minnow (Pimephales promelas)2.71
Rainbow Trout (Oncorhynchus mykiss)3.15
Goldfish (Carassius auratus)4.28

Data sourced from a laboratory study on 1,2,3,4,6,7,8-HeptaCDD exposure. epa.gov

Dietary uptake is also a significant pathway for the accumulation of similar compounds in fish. ca.gov The absorption efficiencies of PCDDs and PCDFs from food are generally lower and more variable when compared to other persistent organic pollutants like PCBs. ca.gov The accumulation of these compounds is influenced by factors such as the fish's lipid content, size, growth rate, and metabolic capacity. epa.gov

Terrestrial Biota Bioaccumulation Dynamics

In terrestrial ecosystems, soil is a primary reservoir for persistent organic pollutants like this compound. nih.gov Organisms at the base of the terrestrial food chain, such as earthworms, can accumulate these compounds from the soil. researchgate.net Laboratory studies on aged PCDD/Fs in floodplain soils have been conducted using the earthworm (Eisenia fetida) as a model organism to understand bioaccumulation at the lower trophic levels. nih.gov

In these studies, biota-sediment accumulation factors (BSAFs), which describe the partitioning of a chemical between an organism and the sediment, were determined. For some of the higher chlorinated PCDD/F congeners, BSAF values as low as 0.02 were observed in untreated soils, which is considerably lower than predictions from conventional equilibrium partitioning models. nih.gov This suggests that the bioavailability of these compounds in aged soils may be limited.

Biota-Sediment Accumulation Factors (BSAFs) for PCDD/Fs in Earthworms (Eisenia fetida) from Untreated Floodplain Soils
CompoundBSAF Range
2,3,7,8-TCDD0.17
Higher Chlorinated Congenersas low as 0.02

Data from a laboratory study on the bioaccumulation of aged PCDD/Fs in earthworms. nih.gov

The low bioaccumulation observed in these studies indicates that while uptake occurs, the transfer from soil to earthworms for highly brominated or chlorinated dibenzofurans might be less efficient than for other persistent organic pollutants.

Food Web Magnification Potential of this compound Congeners

Food web magnification, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. nih.gov For a substance to biomagnify, it must be persistent, bioavailable, and resistant to metabolic degradation.

Studies on the chlorinated analogue 1,2,3,4,6,7,8-HeptaCDD have provided some information on its potential for biomagnification. Log biomagnification factors (BMFs) ranging from 1.18 to 1.70 were determined for mink that were fed a diet containing 1,2,3,4,6,7,8-HeptaCDD. epa.gov A BMF greater than 1 suggests that the substance has the potential to biomagnify.

In aquatic food webs, the biomagnification of similar compounds like 2,3,7,8-TCDD appears to be significant between fish and fish-eating birds, but not as pronounced between fish and their immediate prey. epa.gov Limited data from the Lake Ontario food web indicated little to no biomagnification of 2,3,7,8-TCDD between zooplankton and the forage fish that consume them. epa.gov This is potentially due to biotransformation of the compound in forage fish. epa.gov

At higher trophic levels, there appears to be a selective accumulation of planar congeners with 2,3,7,8-substitution patterns in organisms like fish-eating birds and fish. epa.gov This suggests that specific congeners of this compound could also have a higher potential for biomagnification.

Bioavailability Factors Influencing this compound Uptake

The bioavailability of a chemical is the extent to which it can be taken up by an organism. epa.gov For hydrophobic compounds like this compound in aquatic environments, bioavailability is largely controlled by its partitioning between water, sediment, and dissolved organic carbon. The degree of bromination may also reduce bioavailability. nih.gov

In sediments, the bioavailability of persistent organic pollutants is influenced by the organic carbon content of the sediment. epa.gov The presence of black carbon in highly urbanized river sediments has been suggested to lower the biota-sediment accumulation factors for polybrominated diphenyl ethers, a related class of compounds. nih.gov This is because strong sorption to these materials reduces the amount of the chemical that is freely available for uptake by organisms.

Laboratory studies have shown that amending contaminated soils with activated carbon can significantly reduce the bioaccumulation of PCDD/Fs in earthworms. nih.gov The addition of activated carbon to floodplain soils with low organic content led to a greater than 99% reduction in the toxicity equivalent (TEQ) in earthworms, demonstrating a substantial decrease in bioavailability. nih.gov This highlights the critical role of sorbents in controlling the uptake of these compounds in terrestrial ecosystems.

Analytical Methodologies for Heptabromodibenzofuran Determination

Sampling and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical steps in the analysis of HpBDF is the collection of a representative sample, followed by the efficient extraction of the target analyte from the sample matrix. The chosen methods vary significantly depending on the physical and chemical properties of the matrix.

The monitoring of HpBDF in air and industrial emissions, such as flue gas, is essential for assessing atmospheric contamination and identifying emission sources. Manual emission monitoring in environments like CO2-capture plants presents challenges due to low flue gas temperatures, high humidity, and the presence of numerous other organic compounds. gassnova.no

Standardized procedures for sampling a wide range of components under such conditions are often not available. gassnova.no However, general approaches for flue gas sampling involve isokinetic collection to ensure a representative sample of both particulate and gaseous phases. gassnova.no A common sampling train includes a probe, a particle filter (which may be heated), and a series of impingers or absorption flasks placed in an ice bath to trap the analytes. gassnova.no Gaseous emissions can be trapped using absorption flasks or solid adsorbents. gassnova.no The choice of absorbent or adsorbent material is crucial for efficiently capturing semi-volatile compounds like HpBDF.

Table 1: Common Components of a Flue Gas Sampling Train

Component Function
Probe Collects the gas sample from the stack.
Heated Filter Removes particulate matter from the gas stream. Heating prevents condensation.
Condenser/Impingers Cools the gas and collects condensable compounds and reactive gases in a liquid medium (e.g., water, acid, or solvent).
Sorbent Trap Adsorbs volatile and semi-volatile organic compounds. Materials like XAD-2 resin are commonly used.

| Pump & Gas Meter | Draws the gas through the sampling train and measures the total volume sampled. |

Detecting trace levels of hydrophobic compounds like HpBDF in water requires effective preconcentration and extraction steps. Traditional methods like liquid-liquid extraction (LLE) are often solvent-intensive and time-consuming. nih.gov Modern techniques such as solid-phase extraction (SPE) and various microextraction methods are now more common. nih.gov

SPE is a widely used technique where water is passed through a cartridge containing a solid adsorbent that retains the analytes of interest. nih.gov The analytes are later eluted with a small volume of an organic solvent. For compounds similar to HpBDF, such as polybrominated diphenyl ethers (PBDEs), SPE methods using novel adsorbents like cross-linked starch-based polymers have been developed, demonstrating high extraction recoveries from large water volumes. nih.gov

More recent innovations include microextraction techniques that significantly reduce solvent consumption. Effervescent-assisted dispersive liquid-liquid microextraction (EA-DLLME) is one such method where an extraction solvent is dispersed into the aqueous sample by carbon dioxide bubbles, eliminating the need for a disperser solvent. mdpi.com For PBDEs, this method followed by analysis has shown good linearity and low limits of detection. mdpi.com

Table 2: Comparison of Water Extraction Techniques for Similar Compounds (PBDEs)

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between the aqueous sample and an immiscible organic solvent. nih.gov Simple, well-established. Large solvent volume, time-consuming, potential for emulsion formation. nih.gov
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent, then eluted with a solvent. nih.gov High enrichment factors, lower solvent use than LLE, amenable to automation. nih.gov Sorbent can be clogged by particulates.

| Effervescent-Assisted DLLME (EA-DLLME) | Extraction solvent is dispersed by CO2 bubbles from an acid-base reaction. mdpi.com | Fast, simple, reduced solvent consumption, no dispersant solvent needed. mdpi.com | Optimization of several parameters is required. |

The analysis of HpBDF in solid matrices like soil, sediment, and sewage sludge is complicated by the strong binding of the analyte to organic matter and the presence of numerous interfering substances. Extraction methods must be robust enough to release the bound residues.

Commonly used extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic-assisted extraction (UAE). The choice of solvent is critical, with mixtures of polar and non-polar solvents often employed to effectively extract a wide range of pollutants. For example, in the analysis of PBDEs in soil and earthworms, established extraction methods are used prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Sewage sludge, in particular, is a complex matrix due to its high content of organic matter and various contaminants. pjoes.com The application of sewage sludge to agricultural land can increase the concentration of brominated compounds in the soil. nih.gov

Following extraction, a thorough cleanup is essential to remove co-extracted interfering compounds. This is often achieved using techniques like column chromatography with adsorbents such as silica gel, alumina, or florisil.

Table 3: Extraction Methods for Solid Matrices

Method Description Key Parameters
Soxhlet Extraction Continuous extraction with a cycling distilled solvent. Solvent type, extraction time (typically hours).
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures. Solvent, temperature, pressure, extraction cycles.
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic energy to enhance solvent extraction efficiency. Solvent, sonication time, temperature.

| Mechanical Stirring | Extraction by stirring the sample with a solvent. scielo.org.co | Solvent type, stirring speed, extraction time. |

Measuring HpBDF in biological tissues is key to understanding its bioaccumulation and biomagnification potential. The high lipid content of many biological samples necessitates specific extraction and cleanup procedures.

The process typically begins with the homogenization of the tissue sample, often after being freeze-dried and ground. Extraction is then performed using organic solvents. For related compounds like PBDEs in fish tissue, accelerated solvent extraction (ASE) with a mixture of hexane and dichloromethane has been shown to provide excellent recoveries. nih.gov The extraction of PBDEs from earthworms has also been successfully performed to study their bioavailability from soil. nih.gov

After extraction, a crucial lipid removal step (delipidation) is required. This can be accomplished through gel permeation chromatography (GPC) or by using concentrated sulfuric acid for sample cleanup. Multi-layer silica gel column chromatography is also frequently used to separate the target analytes from interfering lipids and other co-extractives.

Advanced Chromatographic Separation Techniques

Following extraction and cleanup, the instrumental analysis is performed to separate, identify, and quantify HpBDF congeners. Due to the complexity of environmental samples and the existence of numerous PBDD and PBDF congeners, high-resolution separation techniques are indispensable.

High-resolution gas chromatography (HRGC), typically coupled with high-resolution mass spectrometry (HRMS), is the gold standard for the congener-specific analysis of dioxins and furans, including HpBDF. cdc.govnih.gov HRGC utilizes narrow-bore capillary columns, which provide superior resolving power compared to traditional packed columns, enabling the separation of closely related isomers. cdc.gov

The thermal lability of highly brominated compounds like HpBDF presents an analytical challenge, as they can degrade at the high temperatures used in the GC injector and column. researchgate.net To minimize thermal degradation, analysts often use shorter GC columns (e.g., 10-18 meters) with thinner stationary phase films. researchgate.net This reduces the residence time of the analyte in the heated column, preserving its integrity while still providing adequate chromatographic resolution. researchgate.net

The choice of the stationary phase is also critical for achieving the desired separation. Various non-polar and polar columns are used to separate different groups of congeners. For complex separations, comprehensive two-dimensional gas chromatography (GCxGC) can be employed, offering significantly enhanced peak capacity and resolution compared to single-column GC. nih.gov While not yet standard for HpBDF, GCxGC has proven effective for separating complex mixtures of polychlorinated biphenyls (PCBs) and dioxins. nih.gov

Table 4: Typical HRGC Parameters for Analysis of Brominated Furans

Parameter Typical Setting/Value Rationale
Injector Type Split/Splitless or PTV Allows for trace-level analysis.
Column Type Capillary column (e.g., DB-5ms, DB-1) Provides high resolving power for isomer separation.
Column Length 10-30 meters Shorter columns (10-18m) are preferred for highly brominated compounds to reduce thermal degradation. researchgate.net
Film Thickness 0.10 - 0.25 µm Thinner films reduce analyte retention time and on-column degradation. researchgate.net
Carrier Gas Helium or Hydrogen Provides efficient transport of analytes through the column.
Oven Program Temperature ramp (e.g., 100°C to 320°C) Optimizes the separation of congeners with different boiling points.

| Detector | High-Resolution Mass Spectrometer (HRMS) | Provides high sensitivity and selectivity for confirmation and quantification. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful separation technique utilized in the analysis of complex mixtures. springernature.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This technique separates molecules based on their hydrophobicity. springernature.com For the analysis of heptabromodibenzofuran (B27026), RP-HPLC can be employed to separate it from other polybrominated compounds and matrix interferences. researchgate.netresearcher.life

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. springernature.com By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with varying polarities can be effectively separated. science.gov The choice of a suitable C18 column and the optimization of mobile phase composition are critical for achieving good resolution and peak shape for this compound. researcher.life

Table 1: Key Parameters in RP-HPLC for this compound Analysis

ParameterDescriptionTypical Conditions for PBDFs
Stationary Phase The nonpolar material packed in the column.C18 (octadecylsilane) bonded to silica particles.
Mobile Phase A polar solvent mixture that carries the sample through the column.A gradient of water and an organic solvent like acetonitrile or methanol.
Elution Mode The process of passing the mobile phase through the column.Gradient elution is often preferred to separate a wide range of congeners. science.gov
Detector The device used to detect the analyte as it elutes from the column.UV detector or, more commonly, a mass spectrometer.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound due to its high sensitivity and specificity. wur.nlnih.gov When coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), MS provides a powerful analytical platform. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is a technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net This capability is particularly valuable for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but different elemental formulas. researchgate.netlongdom.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can achieve mass resolutions high enough to resolve isotopic patterns, further aiding in the confident identification of brominated compounds. researchgate.net The high resolving power of HRMS enhances the signal-to-noise ratio, leading to lower detection limits. longdom.org

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. chromatographyonline.com In GC-MS, the sample is first separated based on boiling point and polarity in the GC column and then detected by the mass spectrometer. cdc.gov

Selected Ion Monitoring (SIM) is a data acquisition mode in MS that significantly enhances sensitivity and selectivity. chromatographyonline.comgcms.cz Instead of scanning a wide mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. cnr.itsdiarticle3.com This targeted approach reduces background noise and allows for the detection of this compound at trace levels. sdiarticle3.comresearchgate.net

Table 2: Comparison of Full Scan and SIM Modes in GC-MS

FeatureFull Scan ModeSelected Ion Monitoring (SIM) Mode
Mass Range Scans a broad range of mass-to-charge ratios (m/z). cnr.itMonitors a few specific m/z values characteristic of the analyte. gcms.czcnr.it
Sensitivity Lower, as the detector's time is divided among many ions.Higher, as the detector focuses on specific ions, increasing signal intensity. chromatographyonline.comgcms.cz
Selectivity Lower, susceptible to interference from matrix components.Higher, as it targets ions unique to the analyte, reducing background noise. gcms.cz
Application Identification of unknown compounds.Quantification of target compounds at low concentrations. cnr.itsdiarticle3.com

To ensure accurate quantification, stable isotope-labeled (SIL) internal standards are widely employed in the analysis of this compound. crimsonpublishers.comnih.gov A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as ¹³C or ²H (deuterium). acanthusresearch.com These standards are chemically identical to the native analyte and therefore exhibit similar behavior during sample preparation, extraction, and chromatographic analysis. scispace.com

By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any variations or losses during sample handling can be corrected for. crimsonpublishers.comnih.gov The ratio of the response of the native analyte to the SIL internal standard is used for quantification, which significantly improves the precision and accuracy of the measurement. thermofisher.com

Method Validation and Quality Assurance Protocols for this compound Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.neteurachem.org For the analysis of this compound, a comprehensive validation protocol is essential to generate reliable and defensible data. cipac.org Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. inab.ie

Quality assurance (QA) protocols, such as the regular analysis of quality control (QC) samples, blanks, and certified reference materials, are implemented to monitor the ongoing performance of the analytical method. researchgate.net

Development of Congener-Specific Analytical Strategies for Complex Matrices

Polybrominated dibenzofurans exist as numerous congeners, which are isomers with the same number of bromine atoms but at different positions. The toxicological properties of these congeners can vary significantly. Therefore, congener-specific analysis is often required.

Developing analytical strategies for the congener-specific determination of this compound in complex matrices like environmental samples (soil, sediment) or biological tissues presents significant challenges. These matrices often contain a multitude of interfering compounds that can co-elute with the target analytes.

To address this, multi-step sample preparation procedures are typically employed. These may include extraction techniques such as Soxhlet or pressurized liquid extraction, followed by a series of cleanup steps using different chromatographic materials like silica, alumina, and carbon. The goal is to isolate the PBDF fraction from the bulk of the matrix and other interfering substances before instrumental analysis. The combination of high-resolution gas chromatography with high-resolution mass spectrometry (HRGC-HRMS) is often the method of choice for achieving the necessary separation and sensitivity for congener-specific analysis in complex matrices. nih.gov

Environmental Remediation and Control Strategies for Heptabromodibenzofuran Contamination

Source Reduction and Emission Control Technologies

Preventing the formation and release of heptabromodibenzofuran (B27026) is a primary strategy in managing its environmental impact. This involves optimizing industrial processes and employing advanced flue gas treatment technologies.

Optimization of Industrial Processes to Minimize this compound Formation

The formation of polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs), including this compound, is often an unintended consequence of thermal and chemical processes. In municipal solid waste incineration, these compounds can form in the low-temperature regions of the boiler, around 300°C. Key parameters influencing their formation include oxygen content and water vapor in the off-gas.

One approach to minimize their formation is the use of chemical inhibitors. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which share formation mechanisms with PBDFs, have shown that various inhibitors can be effective. For instance, gaseous inhibitors such as sulfur dioxide, ammonia, and dimethylamine (B145610) have been shown to reduce PCDD/F concentrations in flue gas by 50% to 78%. researchgate.net Urea, when mixed with fuel before incineration, has demonstrated up to a 90% reduction in PCDD/F formation. researchgate.net These inhibitors are thought to interfere with the formation pathways, such as the chlorophenol route, de novo synthesis, and chlorination of dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) precursors. researchgate.net

Advanced Flue Gas Treatment and Filtration

Once formed, the removal of this compound from flue gases is crucial. Two primary technologies for this are activated carbon injection and catalytic filtration.

Activated Carbon Injection: This method involves injecting powdered activated carbon into the flue gas stream before a particulate matter collection device, such as a fabric filter. wtert.org The activated carbon adsorbs the dioxins and furans. This technology can achieve a removal efficiency of 99.9% for dioxins. rbhltd.com The effectiveness of activated carbon is influenced by its physical and chemical properties, including surface area and porosity. iieta.org While effective, this process transfers the pollutant to the fly ash, which then requires further treatment or secure disposal. tri-mer.com

Catalytic Filtration: This technology uses filters, often ceramic, that are embedded with a catalyst. As the flue gas passes through the filter, dioxins and furans are catalytically destroyed, typically through oxidation, converting them into less harmful substances like CO2, H2O, and HCl. astcanada.ca Catalytic filter systems have demonstrated destruction efficiencies of 97% to over 99% for dioxins and furans. tri-mer.comastcanada.ca This method offers a definitive destruction of the pollutants, unlike activated carbon which primarily transfers them to a solid phase. tri-mer.com These systems typically operate at temperatures between 180°C and 260°C. astcanada.caceramiccatalyticfilter.com

TechnologyMechanismReported Efficiency for Dioxins/FuransOperational TemperatureByproducts/Residues
Activated Carbon Injection Adsorption of pollutants onto powdered activated carbon.Up to 99.9% removal. rbhltd.comTypically above 200°C. rbhltd.comDioxin-laden fly ash requiring further treatment. tri-mer.com
Catalytic Filtration Catalytic destruction (oxidation) of pollutants.97% to >99% destruction. tri-mer.comastcanada.ca180°C to 260°C. astcanada.caceramiccatalyticfilter.comCO2, H2O, HCl. astcanada.ca

Contaminated Site Remediation Approaches

For sites already contaminated with this compound, various remediation techniques can be employed to reduce or eliminate the contamination.

Chemical Remediation Techniques (e.g., In Situ Chemical Oxidation)

In situ chemical oxidation (ISCO) is a remediation technology that involves injecting strong chemical oxidants into the subsurface to destroy contaminants. epa.govfrtr.gov This technique is applicable to a wide range of organic compounds, including halogenated compounds. wikipedia.orgepa.gov Commonly used oxidants include permanganate, persulfate, hydrogen peroxide (often with an iron catalyst in a process known as Fenton's reagent), and ozone. epa.govenviro.wiki

These oxidants generate highly reactive species, such as hydroxyl radicals, that can break down the complex structure of compounds like this compound into less toxic products. epa.gov The effectiveness of ISCO depends on factors such as the type of contaminant, soil and groundwater conditions, and the ability to effectively deliver and distribute the oxidant throughout the contaminated zone. enviro.wiki While ISCO can be a relatively rapid remediation method, its application to PBDFs is less documented than for other contaminants. epa.govfrtr.gov

Bioremediation Applications for Halogenated Compounds (e.g., Bioaugmentation, Biostimulation)

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. researchgate.net For halogenated compounds like this compound, this can be a cost-effective and environmentally friendly approach. epa.gov

Biostimulation involves modifying the environment to stimulate existing bacteria that are capable of degrading the contaminant. This can include the addition of nutrients or electron acceptors. researchgate.net

Bioaugmentation is the introduction of specific strains of microorganisms to a contaminated site to enhance the degradation of the target pollutant. nih.gov

Research has shown that certain bacteria can degrade chlorinated dibenzofurans and dibenzo-p-dioxins. For example, Sphingomonas sp. strain RW1 has been shown to degrade dibenzofuran and 2-chlorodibenzo-p-dioxin (B167031) in soil. nih.gov In one study, a high density of these bacteria resulted in the complete removal of dibenzofuran from the soil within 7 days. nih.gov The degradation of highly chlorinated dioxins and furans has also been observed in microcosm studies under oxygen-stimulated conditions. nih.gov In these studies, bacterial strains related to Rhodococcus, Micrococcus, Mesorhizobium, and Bacillus demonstrated the ability to degrade octachlorodibenzofuran with efficiencies of 26-43% within 21 days. nih.gov The degradation of polycyclic aromatic hydrocarbons, which are structurally related to dibenzofurans, has been shown to be enhanced by bioaugmentation, with degradation rates increasing significantly compared to natural attenuation. nih.govnih.gov

Phytoremediation Potential for Contaminated Soils and Sediments

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants in soil and water. Several mechanisms are involved in phytoremediation, including:

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots.

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the above-ground biomass.

Phytodegradation: The breakdown of contaminants within the plant through metabolic processes.

Studies have demonstrated the potential of phytoremediation for dibenzofuran-contaminated soil. In one experiment, various grasses and a legume were tested for their ability to remediate soil contaminated with dibenzofuran. White clover (Trifolium repens L.) was found to be the most effective, exhibiting the highest rate of dibenzofuran removal. nih.gov This was attributed to its high root biomass and the stimulation of a large number of dibenzofuran-degrading bacteria in the rhizosphere. nih.gov Another study on the rhizoremediation of weathered PCDD/F-contaminated soil found that Festuca arundinacea could significantly reduce the concentration of these compounds by about 20%, primarily through rhizodegradation effects. acs.org

Plant SpeciesContaminantKey Findings
White Clover (Trifolium repens L.)DibenzofuranHighest removal rate among tested species; highest root biomass and number of degrading bacteria. nih.gov
Bermuda Grass (Cynodon dactylon)DibenzofuranLower removal efficiency compared to white clover. nih.gov
Bent Grass (Agrostis palustris Huds.)DibenzofuranLower removal efficiency compared to white clover. nih.gov
Lawn Grass (Zoysia japonica)DibenzofuranLower removal efficiency compared to white clover. nih.gov
Tall Fescue (Festuca arundinacea)PCDD/FsReduced contaminant concentration by ~20%, mainly through rhizodegradation. acs.org

Waste Management and Recycling Strategies to Mitigate this compound Release

The mitigation of this compound (HpBDF) and other polybrominated dibenzofurans (PBDFs) release into the environment is critically dependent on robust waste management and innovative recycling strategies. These compounds are not intentionally produced but are formed as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs), which are prevalent in electronic waste (e-waste), plastics, and textiles. Consequently, the end-of-life management of these products is a primary focus for preventing environmental contamination.

Effective strategies are centered on preventing the formation of HpBDF during waste processing and ensuring its destruction when already present. This involves a combination of controlled thermal treatment, advanced sorting and separation techniques, and emerging chemical recycling processes.

Controlled Thermal Treatment

High-temperature incineration is a key strategy for the destruction of HpBDF and other persistent organic pollutants (POPs). When conducted under optimal conditions, it can achieve high destruction and removal efficiencies.

High-Temperature Incineration: Operating incinerators at temperatures between 850°C and 1200°C with a reaction time greater than two seconds is effective in destroying brominated dioxins. These conditions, combined with sufficient air flow, lead to the breakdown of the complex and stable structure of HpBDF. Research has shown that high-temperature incineration can achieve destruction rates for halogenated dioxins of 89% to 99.7%.

Co-processing in Smelters: The co-processing of e-waste, particularly waste printed circuit boards (WPCBs), with copper concentrate in Ausmelt furnaces presents a promising method for both resource recovery and dioxin control. The high temperatures (1200–1350°C) and the presence of sulfur from the copper concentrate inhibit the formation of dioxins. Sulfur acts by deactivating metal catalysts and reducing the available chlorine and bromine for dioxin synthesis. Studies have demonstrated that co-processing can decrease the total concentration of dioxins by up to 26.8% and the toxic equivalent quantity (TEQ) by up to 46.5% compared to incinerating WPCB alone.

Modern municipal and industrial waste incinerators are equipped with advanced air pollution control systems, such as spray dryer absorbers, dry-lime injection, and activated carbon injection, which capture acid gases and adsorb residual dioxins and furans, further minimizing their release into the atmosphere.

Advanced Sorting and Separation Technologies

A crucial step in managing BFR-containing waste is the separation of plastics with high levels of these additives from the main recycling stream. This allows for the targeted and safe treatment of the hazardous fraction.

Automated Sorting: Technologies such as X-ray fluorescence (XRF) and sliding spark techniques are used for identifying BFRs in waste plastics and foams. More advanced, AI-powered sorting systems are emerging that use machine learning algorithms, sensors, and cameras to rapidly and accurately identify and separate different types of electronic components and materials, enhancing the efficiency of recycling operations.

Manual Dismantling and Sorting: In many recycling facilities, manual sorting remains a key process. Technicians can visually identify and separate plastic parts that are often stamped with the plastic type, isolating materials known to contain BFRs. This requires proper engineering controls and personal protective equipment to protect workers from exposure.

By separating BFR-laden plastics, the cleaner plastic fractions can be mechanically recycled, while the contaminated portion can be directed to specialized treatment processes, such as high-temperature incineration or advanced chemical recycling.

Innovative Recycling and Treatment Processes

To address the challenges of conventional recycling, innovative technologies are being developed to remove BFRs from plastics, enabling a circular economy approach while preventing the formation of HpBDF.

Solvent-Based Extraction: This method involves dissolving the plastic in a solvent, which retains the BFRs, allowing for the recovery of the polymer. The CreaSolv® process, for instance, uses a solvent that can be reused, minimizing the environmental impact. Another approach utilizes supercritical CO2, a green and non-toxic solvent, to extract BFRs. While less efficient for some older BFRs, it has shown effectiveness for tetrabromobisphenol A (TBBPA), a widely used flame retardant. Research has also shown high extraction efficiencies (93-100%) for certain BFRs using solvents like 1-propanol (B7761284) and toluene (B28343) in soxhlet extraction procedures.

Chemical Recycling: Technologies like pyrolysis and gasification are emerging as alternatives for treating hard-to-recycle plastic fractions. These processes break down polymers into monomers or other chemical feedstocks through thermal decomposition in the absence of oxygen (pyrolysis) or partial oxidation (gasification). This avoids the combustion process that leads to dioxin formation. However, these technologies are still in the early stages of development for widespread application to e-waste plastics.

The following table summarizes the effectiveness of various waste management strategies in mitigating the release of brominated dioxins.

StrategyTechnologyMechanismReported Efficiency/Findings
Controlled Thermal Treatment High-Temperature IncinerationDestruction of PBDD/Fs at 850–1200°C.89%–99.7% destruction rate for halogenated dioxins.
Co-processing in SmeltersInhibition of dioxin formation by sulfur at 1200-1350°C.Up to 46.5% reduction in dioxin toxic equivalent (TEQ).
Advanced Sorting & Separation AI-Powered Sorting SystemsAutomated identification and separation of BFR-containing materials.Improves sorting accuracy and efficiency for targeted treatment.
Innovative Recycling Solvent-Based Extraction (CreaSolv®)Dissolves plastic and separates BFRs; reuses solvent.Reduces environmental impact by enabling solvent recycling.
Supercritical CO2 ExtractionUses a green solvent to remove BFRs from plastics.Effective for TBBPA; further development needed for other BFRs.
Chemical Recycling (Pyrolysis)Converts plastic waste into chemical feedstock, avoiding combustion.An emerging alternative, but not yet mature for WEEE plastics.

By implementing a multi-faceted approach that combines source separation, advanced recycling technologies to recover valuable materials and remove hazardous additives, and controlled thermal treatment to destroy POPs, the release of this compound from waste streams can be effectively minimized.

Q & A

What spectroscopic and chromatographic methods are recommended for confirming the structural identity of Heptabromodibenzofuran?

Basic Question
To confirm the structure of HpBDF, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 79/81Br^{79/81}\text{Br} NMR) with high-resolution mass spectrometry (HRMS) . NMR can resolve substituent positions on the dibenzofuran core by analyzing coupling patterns and chemical shifts, particularly for aromatic protons. Bromine isotopic patterns in HRMS (m/zm/z 720.46374 for C12_{12}HBr7_7O) further validate molecular composition . For isomer differentiation, use gas chromatography (GC) paired with electron capture detection (ECD) or HRMS to separate co-eluting congeners, referencing certified standards like 13C^{13}\text{C}-labeled HpBDF (5 μg/mL in nonane/toluene) for retention time alignment .

How can researchers optimize bromination conditions to synthesize this compound while minimizing polybrominated byproducts?

Basic Question
Controlled bromination of dibenzofuran precursors requires stepwise addition of brominating agents (e.g., Br2_2 or HBr with catalysts like FeBr3_3) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates (e.g., tetra- to hexa-brominated derivatives). Adjust temperature (typically 80–120°C) and stoichiometry to favor heptabromination. Post-synthesis purification via silica gel chromatography or recrystallization isolates HpBDF from higher brominated contaminants (e.g., octabromodibenzofuran) .

What systematic approaches are effective for resolving contradictions in reported toxicity data for this compound?

Advanced Question
Address discrepancies by conducting meta-analyses of in vivo/in vitro studies, prioritizing data from standardized protocols (e.g., OECD guidelines). Use toxicity equivalence factors (TEFs) to compare HpBDF with structurally similar dioxins/furans, adjusting for differences in bioaccumulation and receptor binding affinity. Employ computational toxicology models (e.g., QSAR or molecular docking) to predict aryl hydrocarbon receptor (AhR) activation and validate against experimental EC50_{50} values. Cross-reference findings with databases like the Agency for Toxic Substances and Disease Registry (ATSDR) to identify methodological outliers .

How do in vitro toxicokinetic models for this compound compare to in vivo data, and what are their limitations?

Advanced Question
In vitro models (e.g., hepatic microsomes or Caco-2 cells) estimate metabolic rates and absorption using LC-MS/MS to quantify parent compounds and metabolites (e.g., hydroxylated derivatives). However, these models often underestimate tissue-specific bioaccumulation observed in rodent studies. To improve correlation, integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro parameters (e.g., partition coefficients and clearance rates). Note that in vitro systems may lack functional transporters or fail to replicate in vivo protein binding, necessitating cautious extrapolation .

What methodologies are critical for quantifying this compound in environmental matrices at trace levels?

Advanced Question
For environmental samples (e.g., sediment or biota), use accelerated solvent extraction (ASE) with nonpolar solvents (hexane:dichloromethane) followed by gel permeation chromatography (GPC) to remove lipids. Quantify HpBDF via GC-HRMS in negative chemical ionization (NCI) mode, employing 13C^{13}\text{C}-labeled internal standards (e.g., 1,2,3,4,6,7,8-Heptabromodibenzofuran-13C12^{13}\text{C}_{12}) to correct for matrix effects. Achieve detection limits <0.1 pg/g by optimizing ion transitions (e.g., m/z 720 → 79/81 for Br^- fragments) .

How can researchers design comprehensive literature reviews on this compound using advanced search strategies?

Advanced Question
Leverage Boolean operators in databases (PubMed, Web of Science) with terms like:
("this compound" OR "HpBDF") AND ("toxicity" OR "bioaccumulation" OR "synthesis").
Include chemical identifiers (CAS 161880-51-9) and synonyms (1,2,3,4,7,8,9-Heptabromodibenzofuran). Use systematic review tools (PRISMA guidelines) to screen studies, and apply natural language processing (NLP) models like BERT to extract latent themes (e.g., AhR activation trends) from full-text articles [[1, 3]].

What sample preparation techniques enhance the recovery of this compound from complex biological tissues?

Advanced Question
Homogenize tissues (liver, adipose) in acetone:hexane (1:1) and perform sulfuric acid treatment to degrade organic matter. Clean extracts via Florisil column chromatography (eluted with hexane:ethyl acetate). For fatty matrices, apply matrix solid-phase dispersion (MSPD) with C18-bonded silica. Validate recovery rates (70–120%) using spiked 13C^{13}\text{C}-HpBDF and confirm with isotope dilution HRMS [[7, 16]].

What strategies enable isomer-specific analysis of this compound in environmental samples?

Advanced Question
Separate HpBDF isomers (e.g., 1,2,3,4,6,7,8- vs. 1,2,3,4,7,8,9-) using GC with a 60-m DB-5MS column (0.25 mm ID, 0.25 μm film). Optimize temperature ramping (e.g., 100°C to 320°C at 5°C/min) to resolve co-eluting peaks. Pair with computational retention index prediction (e.g., using COSMOtherm) to assign isomers. Validate with certified reference materials and cross-check against NMR data for synthetic standards [[3, 7]].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.